Rmi 81182 EF

Description

Properties

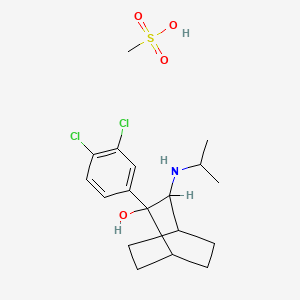

Molecular Formula |

C18H27Cl2NO4S |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-3-(propan-2-ylamino)bicyclo[2.2.2]octan-2-ol;methanesulfonic acid |

InChI |

InChI=1S/C17H23Cl2NO.CH4O3S/c1-10(2)20-16-11-3-5-12(6-4-11)17(16,21)13-7-8-14(18)15(19)9-13;1-5(2,3)4/h7-12,16,20-21H,3-6H2,1-2H3;1H3,(H,2,3,4) |

InChI Key |

VALAKNBZUXDQCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2.CS(=O)(=O)O |

Synonyms |

2-(3,4-dichlorophenyl)-3-((1-methylethyl)amino)bicyclo(2.2.2)octan-2-ol monomethanesulfonate cilobamine cilobamine mesylate clobamine mesylate MDL 81,182 MDL 81182 MDL-81,182 methanesulfonate salt, (cis)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

No direct data on "RMI 81182 EF" exists in the evidence. However, insights into structurally similar compounds are available in –10, which detail chemicals with comparable functional groups or synthesis methods:

Table 1: Key Compounds from –10

Key Observations:

- Structural Trends : These brominated aromatic compounds share functional groups (e.g., Br, O₂) but differ in chain length and substituents.

- Synthesis : Catalytic methods (e.g., A-FGO, Pd-based) and solvent choices (THF, dioxane) dominate their preparation.

Critical Limitations in the Evidence

- No Direct Match: "this compound" is absent from all chemical databases and synthesis protocols in the provided materials.

- Naming Ambiguity : Terms like "RMI" or "81182" may refer to unrelated medical indices () or product codes ().

- Data Gaps: While –10 describe analogous brominated compounds, their relevance to "this compound" cannot be established without structural or functional data.

Recommendations for Further Research

To address this gap:

Verify the correct nomenclature of "this compound" (e.g., CAS number, IUPAC name).

Consult specialized chemical databases (e.g., SciFinder, Reaxys) for proprietary compounds or unpublished data.

Explore patent literature for "RMI"-prefixed compounds in pharmacology or materials science.

Q & A

Q. How can I enhance the reproducibility of this compound research across labs?

- Methodological Answer : Share synthetic intermediates via platforms like MolPort, and validate critical reagents (e.g., antibodies) using orthogonal assays. Publish step-by-step video protocols for complex techniques (e.g., patch-clamp electrophysiology). Collaborate with third-party labs for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.